molecular formula C24H17ClF3N3O2S B2600357 N-(3-chlorophenyl)-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226457-15-3

N-(3-chlorophenyl)-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2600357
CAS RN: 1226457-15-3
M. Wt: 503.92
InChI Key: YQTBBRFKZUKAOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H17ClF3N3O2S and its molecular weight is 503.92. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antitumor Activity

Research on related compounds indicates potential anticancer and antitumor activities. For instance, derivatives bearing different heterocyclic rings demonstrated considerable anticancer activity against various cancer cell lines, highlighting the therapeutic potential of such compounds in cancer treatment (Yurttaş et al., 2015).

Antibacterial Properties

Some synthesized derivatives have shown moderate to good antibacterial activity against both gram-positive and gram-negative bacteria, suggesting their application in addressing bacterial infections (Desai et al., 2008).

Synthesis and Structural Studies

Various synthesis methodologies and structural analyses have been conducted on similar compounds. For example, the study on crystal structures of certain acetamide derivatives reveals the generation of three-dimensional arrays through intermolecular interactions, which could be significant in the design of new materials or pharmaceuticals (Boechat et al., 2011).

Molecular Docking and Quantum Mechanical Studies

Molecular docking and quantum mechanical studies on analogs provide insights into ligand-protein interactions and the electronic properties of molecules. These investigations can be foundational in drug design, highlighting the compound's potential in developing new pharmaceuticals (Al-Ostoot et al., 2020).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClF3N3O2S/c25-17-7-4-8-18(13-17)30-22(32)15-34-23-29-14-21(16-5-2-1-3-6-16)31(23)19-9-11-20(12-10-19)33-24(26,27)28/h1-14H,15H2,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTBBRFKZUKAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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